molecular formula C13H15N B13970740 1H-Indole, 1-(3-methyl-2-butenyl)- CAS No. 50614-82-9

1H-Indole, 1-(3-methyl-2-butenyl)-

Cat. No.: B13970740
CAS No.: 50614-82-9
M. Wt: 185.26 g/mol
InChI Key: ZOXTWOMKOBJEAA-UHFFFAOYSA-N
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Description

1H-Indole, 1-(3-methyl-2-butenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indole, 1-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 1-(3-methyl-2-butenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(3-methyl-2-butenyl)- involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

1H-Indole, 1-(3-methyl-2-butenyl)- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 1-(3-methyl-2-butenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

50614-82-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)indole

InChI

InChI=1S/C13H15N/c1-11(2)7-9-14-10-8-12-5-3-4-6-13(12)14/h3-8,10H,9H2,1-2H3

InChI Key

ZOXTWOMKOBJEAA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=CC2=CC=CC=C21)C

Origin of Product

United States

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